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Introduction

Dihydroxyacetone phosphate (DHAP) is a critical metabolic intermediate in several

fundamental cellular pathways, most notably glycolysis and the biosynthesis of lipids.[1] In

glycolysis, the enzyme aldolase cleaves fructose-1,6-bisphosphate into DHAP and

glyceraldehyde-3-phosphate (GAP).[2] DHAP is then isomerized to GAP by triosephosphate

isomerase (TPI).[3][4] An accumulation of DHAP can be indicative of metabolic dysregulation or

specific enzyme deficiencies, such as TPI deficiency, which is a severe autosomal disease.[5]

[6] Therefore, the accurate quantification of DHAP in cell lysates is essential for studying

metabolic pathways, analyzing the effects of drugs on cellular metabolism, and diagnosing

metabolic disorders.

This document provides a detailed protocol for a highly sensitive fluorometric assay to quantify

DHAP in cell lysates from various biological samples.

Assay Principle

The assay is based on a coupled enzymatic reaction. First, triosephosphate isomerase (TPI)

converts DHAP to glyceraldehyde-3-phosphate (GAP).[6] GAP is then oxidized in a series of

reactions that reduce a non-fluorescent probe to a highly fluorescent product. The fluorescence
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intensity, measured at an excitation/emission wavelength of 535/587 nm, is directly proportional

to the amount of DHAP present in the sample.[7][8]
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Caption: Principle of the fluorometric DHAP assay.
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Reagent Storage Notes

DHAP Assay Buffer 4°C or -20°C
Warm to room temperature

before use.[7]

High Sensitivity Probe -20°C (light protected)

Provided in DMSO. Warm to

room temperature to thaw

before use.[7][9]

DHAP Enzyme Mix -20°C

Lyophilized. Reconstitute with

DHAP Assay Buffer. Aliquot to

avoid repeated freeze-thaw

cycles. Keep on ice during

use. Use within two months of

reconstitution.[9][10]

DHAP Developer -20°C

Lyophilized. Reconstitute with

DHAP Assay Buffer. Aliquot

and store. Keep on ice during

use. Use within two months.[7]

[10]

DHAP Standard -20°C

Lyophilized. Reconstitute with

ultrapure water to create a 100

mM stock solution. Aliquot and

store. Keep on ice during use.

[7][9]

96-well plate Room Temperature
Black, flat-bottom plate for

fluorescence measurements.

Deproteinizing spin filters 4°C

10 kDa molecular weight cut-

off (MWCO) spin filters are

recommended to remove

interfering enzymes from

samples.[10]

II. Experimental Protocols
A. Reagent Preparation
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DHAP Assay Buffer: Allow the buffer to reach room temperature before use.

DHAP Enzyme Mix & Developer: Reconstitute each lyophilized vial with 220 µL of DHAP

Assay Buffer. Mix thoroughly by pipetting. Aliquot into smaller volumes and store at -20°C.

Keep on ice while in use.[7][10]

DHAP Standard (100 mM Stock): Reconstitute the lyophilized standard with 100 µL of

ultrapure water to create a 100 mM (100 nmol/µL) stock solution. Mix well.[9]

DHAP Standard (1 mM Working Solution): Dilute 10 µL of the 100 mM DHAP Standard stock

with 990 µL of DHAP Assay Buffer to create a 1 mM working solution.[7]

DHAP Standard (50 µM Diluted Standard): Further dilute the 1 mM working solution by

adding 50 µL to 950 µL of DHAP Assay Buffer to create a 50 µM (50 pmol/µL) diluted

standard for the standard curve.[10]

B. Sample Preparation
Perform all sample preparation steps on ice to minimize DHAP degradation.

For Adherent or Suspension Cells (approx. 1-2 x 10⁶ cells):

Harvest cells and wash once with ice-cold PBS.

Centrifuge to pellet the cells and discard the supernatant.

Homogenize the cell pellet in 100-200 µL of ice-cold DHAP Assay Buffer.[7][9]

Incubate the homogenate on ice for 10 minutes.

Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.[9][10]

Collect the supernatant (cell lysate) for the assay.

Optional but Recommended: To remove interfering enzymes, deproteinize the sample using

a 10 kDa MWCO spin filter.[10]

For Tissue Samples (approx. 10 mg):
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Rinse tissue with ice-cold PBS to remove any blood.

Homogenize the tissue in 100-200 µL of ice-cold DHAP Assay Buffer using a Dounce

homogenizer.[9]

Incubate the homogenate on ice for 10 minutes.

Centrifuge at 10,000 x g for 5 minutes at 4°C.[9]

Collect the supernatant for the assay. Consider deproteinization as mentioned for cell

samples.
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Caption: Workflow for preparing cell or tissue lysates.
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C. Standard Curve Preparation
Prepare a fresh standard curve for each experiment. All standards and samples should be run

in duplicate.

Add 0, 2, 4, 6, 8, and 10 µL of the 50 µM (50 pmol/µL) diluted DHAP standard into a series of

wells in a 96-well plate.[7][10]

This will generate standards of 0 (blank), 100, 200, 300, 400, and 500 pmol/well.

Adjust the volume of each well to 50 µL with DHAP Assay Buffer.

Well
Volume of 50 µM
DHAP Standard
(µL)

Volume of Assay
Buffer (µL)

Amount of DHAP
(pmol/well)

Standard 1 (Blank) 0 50 0

Standard 2 2 48 100

Standard 3 4 46 200

Standard 4 6 44 300

Standard 5 8 42 400

Standard 6 10 40 500

D. Assay Protocol
Sample Wells: Add 2-50 µL of your prepared cell lysate into duplicate wells of the 96-well

plate. Adjust the final volume to 50 µL with DHAP Assay Buffer.

Note: For unknown samples, it is recommended to test several dilutions to ensure the

readings fall within the standard curve range.[10]

Sample Background Control (Optional): If you suspect your samples contain NADH, which

can generate background fluorescence, prepare parallel sample wells for a background

control.[10]
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Master Reaction Mix: Prepare a Master Reaction Mix for all wells (standards and samples).

For each well, mix:

43 µL DHAP Assay Buffer

3 µL High Sensitivity Probe

2 µL DHAP Enzyme Mix

2 µL DHAP Developer

Background Control Mix: For the sample background control wells, prepare a mix without the

DHAP Enzyme Mix:

45 µL DHAP Assay Buffer

3 µL High Sensitivity Probe

2 µL DHAP Developer

Reaction: Add 50 µL of the Master Reaction Mix to each standard and sample well. Add 50

µL of the Background Control Mix to the corresponding background control wells.

Incubation: Mix the plate well. Incubate for 60 minutes at 37°C, protected from light.[7][10]

Measurement: Measure the fluorescence intensity at Ex/Em = 535/587 nm using a

microplate reader.

III. Data Analysis and Presentation
A. Calculations

Background Subtraction: Subtract the 0 (blank) standard reading from all standard and

sample readings.

Standard Curve: Plot the background-subtracted fluorescence values for the standards

against the amount of DHAP (pmol). Generate a linear regression equation (y = mx + c).

Sample DHAP Calculation:
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If a sample background control was used, subtract the background control reading from

the sample reading.

Calculate the amount of DHAP (B) in the sample well using the standard curve's linear

equation.

Calculate the DHAP concentration in your original sample: DHAP Concentration (pmol/µL

or nmol/mL) = (B / V) * D Where:

B = Amount of DHAP in the sample well (pmol) from the standard curve.

V = Sample volume added to the well (µL).

D = Sample dilution factor (if any).

B. Representative Data
Table 1: Example DHAP Standard Curve

DHAP (pmol/well)
Average Relative Fluorescence Units
(RFU)

0 150

100 1250

200 2380

300 3510

400 4650

500 5780

Table 2: Example DHAP Quantification in Cell Lysates
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Sample ID
Sample
Volume (µL)

Average
RFU

Corrected
RFU
(Sample -
Blank)

Calculated
DHAP
(pmol/well)

DHAP
Concentrati
on (pmol/
µL)

Control Cells 20 1850 1700 155 7.75

Treated Cells 20 3120 2970 269 13.45

IV. DHAP in Cellular Metabolism
The quantification of DHAP provides a snapshot of the activity within the glycolytic pathway.

DHAP is a key node, linking carbohydrate metabolism with lipid synthesis.
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Caption: DHAP's central role in glycolysis and lipid synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b142998?utm_src=pdf-body-img
https://www.benchchem.com/product/b142998?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Dihydroxyacetone Phosphate Fluorometric Assay Kit - Creative BioMart
[creativebiomart.net]

2. Glycolysis - Wikipedia [en.wikipedia.org]

3. Triose Phosphate Isomerase [chem.uwec.edu]

4. Triosephosphate isomerase: a highly evolved biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

5. Triosephosphate isomerase deficiency: predictions and facts - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. transcriptionfactor.org [transcriptionfactor.org]

7. sigmaaldrich.com [sigmaaldrich.com]

8. Dihydroxyacetone Phosphate (DHAP) Fluorometric Assay Kit - Elabscience®
[elabscience.com]

9. abcam.com [abcam.com]

10. assaygenie.com [assaygenie.com]

To cite this document: BenchChem. [Application Note: Enzymatic Assay for
Dihydroxyacetone Phosphate (DHAP) Quantification in Cell Lysates]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b142998#enzymatic-assay-
for-dhap-quantification-in-cell-lysates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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